molecular formula C17H15ClN2O3 B5711162 3-(4-chlorobenzyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole

3-(4-chlorobenzyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole

Cat. No. B5711162
M. Wt: 330.8 g/mol
InChI Key: HCIKEHZBFBBTAP-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole is a chemical compound that has attracted the attention of scientific researchers due to its potential applications in various fields.

Scientific Research Applications

3-(4-chlorobenzyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. In agriculture, 3-(4-chlorobenzyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole has been investigated as a potential herbicide, with studies showing its efficacy in controlling the growth of various weed species. In material science, this compound has been explored as a building block for the synthesis of novel polymers with desirable properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole in its various applications is not fully understood. In anticancer studies, this compound has been shown to induce apoptosis in cancer cells via the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. In herbicidal studies, 3-(4-chlorobenzyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole has been shown to inhibit the activity of key enzymes involved in plant growth and development. In material science, this compound has been used as a crosslinking agent to improve the mechanical and thermal properties of polymers.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-chlorobenzyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole are dependent on its application and concentration. In anticancer studies, this compound has been shown to induce cell death and inhibit cell proliferation. In herbicidal studies, 3-(4-chlorobenzyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole has been shown to inhibit plant growth and development. In material science, this compound has been used to improve the mechanical and thermal properties of polymers.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-chlorobenzyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole in lab experiments is its versatility, as it can be used in various applications. Another advantage is its relatively simple synthesis method. However, one limitation of using this compound is its potential toxicity, as it has been shown to have cytotoxic effects on some cell types.

Future Directions

There are several future directions for the study of 3-(4-chlorobenzyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole. In medicinal chemistry, further studies are needed to elucidate the mechanism of action and optimize the structure of this compound for anticancer activity. In agriculture, research could focus on developing more efficient and selective herbicidal formulations based on this compound. In material science, future research could explore the use of 3-(4-chlorobenzyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole as a crosslinking agent for the synthesis of novel polymers with tailored properties.

Synthesis Methods

The synthesis of 3-(4-chlorobenzyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole involves the reaction of 4-chlorobenzyl chloride, 2-methoxyphenol, and glyoxal in the presence of a base such as potassium carbonate. The reaction proceeds via a series of steps, including nucleophilic substitution, condensation, and cyclization, to yield the desired product.

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-21-14-4-2-3-5-15(14)22-11-17-19-16(20-23-17)10-12-6-8-13(18)9-7-12/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIKEHZBFBBTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=NC(=NO2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorobenzyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole

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